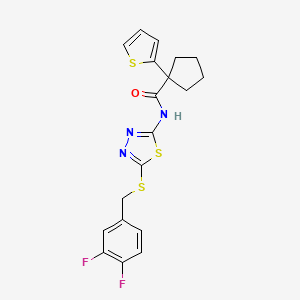

N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Description

Properties

IUPAC Name |

N-[5-[(3,4-difluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F2N3OS3/c20-13-6-5-12(10-14(13)21)11-27-18-24-23-17(28-18)22-16(25)19(7-1-2-8-19)15-4-3-9-26-15/h3-6,9-10H,1-2,7-8,11H2,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRBSZDZCBIORX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC4=CC(=C(C=C4)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F2N3OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Thiadiazole Ring: Starting from appropriate precursors, the thiadiazole ring can be synthesized through cyclization reactions involving thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via nucleophilic substitution reactions using difluorobenzyl halides.

Attachment of the Thiophenyl Group: The thiophenyl group can be attached through coupling reactions such as Suzuki or Stille coupling.

Formation of the Cyclopentanecarboxamide Moiety: The final step involves the formation of the cyclopentanecarboxamide moiety through amide bond formation reactions using appropriate carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiadiazole ring or the thiophenyl group.

Reduction: Reduction reactions could target the carbonyl group in the cyclopentanecarboxamide moiety.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity

- Numerous studies have documented the anticancer potential of 1,3,4-thiadiazole derivatives. For instance, a review highlighted that these compounds exhibit significant activity against various cancer cell lines, including human leukemia, lung cancer, and breast cancer cells . The mechanisms often involve inhibition of DNA and RNA synthesis, targeting key kinases involved in tumorigenesis .

- Specific derivatives have shown promising results in vitro against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines, with some compounds outperforming standard chemotherapy agents like cisplatin .

-

Antifungal and Antibacterial Properties

- The thiadiazole scaffold is known for its antifungal and antibacterial properties. Compounds derived from this structure have been evaluated for their efficacy against various pathogens, including resistant bacterial strains . The incorporation of different substituents can enhance these properties, making them suitable candidates for developing new antimicrobial agents.

- Anti-inflammatory and Analgesic Effects

Agrochemical Applications

- Pesticides

- Thiadiazole derivatives are extensively studied for their pesticidal properties. They are used as fungicides and insecticides due to their ability to disrupt biological processes in pests . The unique electronic properties of the thiadiazole ring system allow for effective interaction with biological targets in pests.

Biological Research Applications

-

Molecular Docking Studies

- Molecular docking studies have been employed to predict the binding affinity of thiadiazole derivatives to various biological targets. For instance, docking studies on N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide can provide insights into its potential interactions with enzymes or receptors involved in disease pathways .

- Structure-Activity Relationship (SAR) Studies

Case Studies

Mechanism of Action

The mechanism of action of “N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide” would depend on its specific interactions with molecular targets. Typically, thiadiazole derivatives exert their effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional attributes can be compared to related 1,3,4-thiadiazole derivatives documented in the literature. Key differences lie in the substituents on the thiadiazole core, which influence physicochemical properties and bioactivity.

Substituent-Driven Physicochemical Properties

The table below compares substituents, melting points, and yields of selected analogs from :

| Compound ID | Substituent on Thiadiazole | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 5e | 4-Chlorobenzylthio | 132–134 | 74 |

| 5j | 4-Chlorobenzylthio (isopropyl) | 138–140 | 82 |

| 5k | Methylthio + 2-methoxyphenoxy | 135–136 | 72 |

| Target Compound | 3,4-Difluorobenzylthio | Not reported | N/A |

Key Observations :

- Electron-Withdrawing Groups : The 3,4-difluorobenzylthio group in the target compound is more electron-withdrawing than the 4-chlorobenzylthio group in 5e and 5j, which may enhance electrophilic reactivity or receptor binding .

- Thermal Stability : Melting points of analogs range from 132–170°C, suggesting that the target compound likely exhibits similar thermal stability. The absence of a melting point for the target compound highlights a gap in experimental characterization.

- Synthetic Yield : Yields for analogs vary (68–88%), influenced by steric and electronic factors during thioether bond formation. The target compound’s synthetic pathway may require optimization for scalability .

Pharmacological Potential of Structural Analogs

- Acetylcholinesterase (AChE) Inhibition : Derivatives like 7a–7l () with piperidine-ethylthio substituents show AChE inhibition (IC₅₀ values: 0.8–12.3 µM), attributed to hydrogen bonding with the enzyme’s catalytic site. The target compound’s thiophene and difluorobenzyl groups may offer unique hydrophobic interactions, though specific data are lacking .

- Antimicrobial Activity : Analogs with chlorobenzylthio groups (e.g., 5e, 5j) exhibit moderate antimicrobial activity against S. aureus and E. coli. Fluorinated analogs (e.g., 3,4-difluorobenzyl) could enhance membrane permeability due to increased lipophilicity .

Biological Activity

N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a compound that belongs to the class of thiadiazole derivatives, which have garnered significant attention due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.

Structure and Synthesis

The compound features a thiadiazole ring, which is known for its broad spectrum of biological activities. The general structure can be represented as follows:

The synthesis typically involves multi-step reactions starting from commercially available thiadiazole precursors and various alkylating agents. The incorporation of the 3,4-difluorobenzyl thio group is crucial for enhancing the compound's biological potency.

Anticancer Activity

One of the most prominent biological activities associated with this compound is its anticancer potential. Studies have demonstrated that thiadiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar compounds have shown IC50 values in the low micromolar range against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, indicating promising anticancer properties .

| Compound | Cell Line | IC50 Value (μM) |

|---|---|---|

| N-(5-((3,4-difluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide | HepG-2 | TBD |

| Similar Thiadiazole Derivative | A-549 | 8.03 ± 0.5 |

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the thiophenyl group enhances the interaction with microbial targets. Compounds with similar scaffolds have shown effectiveness against both bacterial and fungal pathogens .

Anti-inflammatory and Analgesic Effects

Thiadiazoles have been studied for their anti-inflammatory properties. They inhibit key inflammatory mediators and pathways, making them potential candidates for treating inflammatory diseases .

The mechanisms underlying the biological activities of thiadiazole derivatives are multifaceted:

- Inhibition of Kinases : Many thiadiazoles act by inhibiting specific kinases involved in cancer progression.

- DNA/RNA Interaction : Some compounds disrupt nucleic acid synthesis, leading to apoptosis in cancer cells.

- Antimicrobial Action : The compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways in microbes.

Case Studies

Several studies have explored the efficacy of thiadiazole derivatives in preclinical models:

- Study on HepG-2 Cells : A derivative exhibited an IC50 value of 4.37 μM against HepG-2 cells, indicating strong antiproliferative activity .

- Molecular Docking Studies : Docking simulations have suggested that these compounds bind effectively to target proteins involved in tumorigenesis, supporting their potential as therapeutic agents .

Q & A

Synthesis and Optimization

Basic: What are standard synthetic routes for preparing 1,3,4-thiadiazole derivatives like this compound? A common approach involves cyclization of thiosemicarbazides with POCl₃ under reflux (e.g., 90°C for 3 hours), followed by pH adjustment (8–9) to precipitate intermediates. Alkylation or thioether formation can introduce substituents like the 3,4-difluorobenzyl group .

Advanced: How can reaction conditions be optimized to improve yield and purity of the thiadiazole core? Key variables include solvent choice (e.g., acetonitrile for fast cyclization), stoichiometry of POCl₃ (3:1 molar ratio), and temperature control to minimize side reactions. Recrystallization from DMSO/water (2:1) enhances purity .

Structural Characterization

Basic: Which spectroscopic methods confirm the structure of this compound? Use NMR (¹H/¹³C) to verify cyclopentane, thiophene, and thiadiazole moieties. IR identifies carboxamide C=O stretching (~1650 cm⁻¹). Single-crystal X-ray diffraction resolves stereochemistry and bond lengths (e.g., mean C–C = 0.004 Å) .

Advanced: How to address discrepancies between crystallographic data and computational modeling? Reconcile differences (e.g., bond angles) by refining computational parameters (DFT with B3LYP/6-31G**) and validating against experimental data. Cross-check with powder XRD for polymorphic consistency .

Pharmacological Activity

Basic: What biological activities are associated with 1,3,4-thiadiazole derivatives? These compounds exhibit antimicrobial, antitumor, and antiviral properties. The thiophene and difluorobenzyl groups may enhance membrane permeability and target binding .

Advanced: How to design structure-activity relationship (SAR) studies for this compound? Systematically modify substituents (e.g., replacing thiophene with pyridine) and assay against specific targets (e.g., kinase enzymes). Use docking simulations (AutoDock Vina) to predict binding affinities .

Analytical Challenges

Basic: What analytical techniques are critical for purity assessment? Combine HPLC (C18 column, acetonitrile/water gradient) with mass spectrometry (ESI-MS) to detect impurities. Microanalysis (C, H, N, S) ensures stoichiometric agreement .

Advanced: How to resolve co-elution issues in HPLC for degradation products? Optimize mobile phase (e.g., 0.1% formic acid) or employ UPLC with a sub-2µm column. Pair with high-resolution MS/MS to fragment and identify unknowns .

Mechanistic Studies

Basic: What is the role of the thioether linkage in this compound’s reactivity? The sulfur atom facilitates nucleophilic substitution (e.g., alkylation) and stabilizes radicals. Its electron-withdrawing effect may modulate carboxamide acidity .

Advanced: How to probe the compound’s interaction with biological targets using isotopic labeling? Synthesize a deuterated analog (e.g., deuterium at cyclopentane) and use NMR or PET imaging to track biodistribution and binding kinetics .

Stability and Degradation

Basic: What storage conditions prevent degradation? Store at –20°C in anhydrous DMSO or under nitrogen. Avoid prolonged exposure to light, which may cleave the thiadiazole ring .

Advanced: How to identify degradation pathways under accelerated stability testing? Use forced degradation (e.g., 40°C/75% RH for 4 weeks) and characterize products via LC-MS. Common pathways include hydrolysis of the carboxamide or oxidation of the thioether .

Data Contradictions

Basic: How to resolve conflicting bioactivity data across studies? Standardize assay protocols (e.g., MIC values for antimicrobial tests) and validate cell lines/pathogen strains. Cross-reference with positive controls (e.g., ciprofloxacin) .

Advanced: Why might crystallographic data conflict with spectroscopic assignments? Crystal packing effects (e.g., hydrogen bonding) can distort bond lengths vs. solution-state NMR. Use dynamic NMR (variable temperature) to assess conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.